Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)

Description

Classification and Taxonomic Position in Anthocyanin Family

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) occupies a specific taxonomic position within the broader anthocyanin family structure. According to PhytoHub classification systems, this compound belongs to the polyphenol family, specifically within the flavonoid class and anthocyanin subclass. The compound represents a derivative of pelargonidin, one of the six most common anthocyanidins found in nature, alongside cyanidin, delphinidin, malvidin, peonidin, and petunidin.

Within the anthocyanin classification framework, fruits containing pelargonidin-based compounds form a distinct group known as the pelargonidin group. This classification system divides anthocyanin-rich fruits into three primary categories: the pelargonidin group, the cyanidin/peonidin group, and the multiple anthocyanidins group. Strawberries represent the most prominent example of pelargonidin group fruits, where pelargonidin 3-glucoside typically serves as the major anthocyanin component.

The structural classification of pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) places it among the acylated anthocyanins, specifically those modified with aliphatic acyl groups. This compound demonstrates the BAHD superfamily acyltransferase activity, which is responsible for acylating diverse secondary metabolites in plants. The malonyl modification represents one of the most common aliphatic acyl substituents found in anthocyanins across various plant families.

Table 1: Taxonomic Classification of Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside)

| Classification Level | Category |

|---|---|

| Kingdom | Organic compounds |

| Family | Polyphenols |

| Class | Flavonoids |

| Subclass | Anthocyanins |

| Anthocyanidin Base | Pelargonidin |

| Glycoside Type | 3-O-beta-D-glucoside |

| Acyl Modification | 6-O-malonyl |

| Chemical Family | BAHD acyltransferase products |

Historical Context of Discovery and Identification

The historical development of pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) identification reflects the broader evolution of anthocyanin research methodologies. The compound was first catalogued in chemical databases with the CAS registry number 165070-68-8, with initial creation dates recorded as early as 2005 in PubChem databases. However, the systematic identification and structural characterization of malonylated anthocyanins required the development of sophisticated analytical techniques.

High-performance liquid chromatography coupled with mass spectrometry emerged as the standard method for anthocyanin identification and separation in research laboratories. The development of electrospray ionization mass spectrometry provided researchers with powerful tools for sequential fragmentation analysis of molecular ions, enabling precise structural determination of complex anthocyanin compounds. These technological advances were crucial for distinguishing between different acylated forms and confirming the specific position of malonyl group attachment.

The identification of specific enzymes responsible for malonylation represented a significant milestone in understanding the biosynthesis of compounds like pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside). Research on Dahlia pinnata led to the characterization of malonyl-coenzyme A:anthocyanin 3-O-glucoside-6''-O-malonyltransferase, designated as enzyme commission number 2.3.1.171. This enzyme catalyzes the transfer of the malonyl group from malonyl-CoA to pelargonidin 3-O-glucoside, producing the malonylated derivative.

The discovery and functional characterization of anthocyanin acyltransferases expanded significantly with genomic approaches. In maize research, the identification of Anthocyanin Acyltransferase1 through genotyping-by-sequencing methodologies demonstrated the effectiveness of modern molecular techniques in discovering genes involved in anthocyanin modification. These advances provided crucial insights into the evolutionary conservation of malonylation mechanisms across different plant species.

Significance of Malonylation in Anthocyanin Chemistry

Malonylation represents a critical modification that fundamentally alters the chemical and biological properties of anthocyanin compounds. Research has demonstrated that malonylation greatly enhances the stability of color intensities and pH-dependent structural reversibility of anthocyanins in aqueous systems. The addition of the malonyl group provides significant protection against enzymatic degradation, particularly preventing attack by β-glucosidase enzymes that would otherwise cleave the glycosidic bonds.

The stability enhancement provided by malonylation has been quantitatively demonstrated through comparative studies of malonylated and non-malonylated anthocyanin forms. In controlled aqueous systems, cyanidin 3-O-6''-O-malonylglucoside showed significantly higher color intensity retention compared to cyanidin 3-O-glucoside at physiologically relevant pH values. The malonylated form maintained higher percentages of initial color intensity after extended incubation periods at both pH 5.0 and pH 7.0, corresponding to vacuolar and cytosolic pH conditions respectively.

Table 2: Stability Comparison of Malonylated vs Non-malonylated Anthocyanins

| Compound | pH 5.0 (1 hour) Color Retention | pH 7.0 (24 hour) Color Retention | Reversibility upon Acidification |

|---|---|---|---|

| Cyanidin 3-O-6''-O-malonylglucoside | Highest retention | Highest retention | Complete reversibility |

| Cyanidin 3-O-glucoside | Moderate retention | Moderate retention | Complete reversibility |

| Cyanidin (aglycone) | Lowest retention | Lowest retention | Partial reversibility (13-23%) |

The mechanism of enhanced stability involves multiple factors beyond simple enzymatic protection. Malonylation enhances pigment solubility in water and stabilizes anthocyanin structures through effects on the equilibrium between different molecular forms. The malonyl group modification also facilitates the uptake of anthocyanins into cellular vacuoles, contributing to more efficient pigment accumulation and storage.

Research has revealed that malonylation serves as a protective strategy for pigment stabilization in flowers and fruits. The enhanced stability provided by malonylation has practical implications for the commercial use of anthocyanins as natural food colorants, where stability under processing conditions represents a critical requirement. Acylated anthocyanins, including malonylated forms, demonstrate superior performance compared to non-acylated variants in industrial applications.

Nomenclature and Structural Terminology

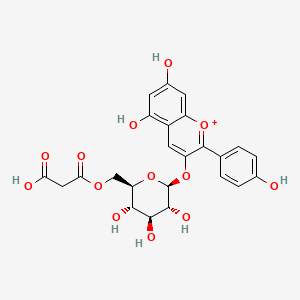

The systematic nomenclature of pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) reflects the complex structural organization of this malonylated anthocyanin. The compound name incorporates several key structural elements that define its chemical identity and distinguish it from related anthocyanin derivatives. The base anthocyanidin, pelargonidin, provides the fundamental chromophore structure responsible for the characteristic color properties.

The glycosidic component of the molecule involves a beta-D-glucoside unit attached at the 3-position of the pelargonidin backbone. This glycosylation pattern represents the most common type of anthocyanin glycoside found in nature, designated as 3-monoglycosides. The beta configuration of the glycosidic bond indicates the specific stereochemical arrangement of the glucose attachment.

The malonyl modification occurs at the 6-position of the glucose moiety, creating the 6-O-malonyl-beta-D-glucoside substituent. This positional specificity is critical for understanding the enzymatic mechanisms involved in the compound's biosynthesis. The malonyl group consists of a carboxyacetyl moiety, as indicated in alternative nomenclature systems that refer to the compound as 5,7-dihydroxy-2-(4-hydroxyphenyl)chromenium-3-yl 6-O-(carboxyacetyl)-beta-D-glucopyranoside.

Table 3: Structural Components and Nomenclature Elements

| Structural Component | Systematic Name Element | Chemical Significance |

|---|---|---|

| Anthocyanidin core | Pelargonidin | 5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium |

| Glycosidic attachment | 3-O-beta-D-glucoside | Beta-configuration glucose at position 3 |

| Acyl modification | 6-O-malonyl | Carboxyacetyl group at glucose position 6 |

| Complete IUPAC name | 3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | Full stereochemical designation |

The stereochemical descriptors in the complete IUPAC name specify the three-dimensional arrangement of atoms within the molecule. The glucose ring adopts specific conformations designated by the R and S configurations at each chiral center: (2R,3S,4S,5R,6S). These stereochemical details are essential for understanding the compound's biological activity and enzyme recognition patterns.

Alternative nomenclature systems employed in different databases and research contexts may use variations such as "pelargonidin 3-(6''-malonylglucoside)" or "pelargonidin-3-O-(6-(malonyl)-glucoside)". These variations represent equivalent structural descriptions but emphasize different aspects of the molecular organization. The InChI (International Chemical Identifier) system provides a standardized representation that enables unambiguous identification across different computational platforms.

Properties

IUPAC Name |

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)23-16(7-13-14(27)5-12(26)6-15(13)35-23)36-24-22(33)21(32)20(31)17(37-24)9-34-19(30)8-18(28)29/h1-7,17,20-22,24,31-33H,8-9H2,(H3-,25,26,27,28,29)/p+1/t17-,20-,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZUBCUKXQFBKB-JZWLZXDTSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23O13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332138 | |

| Record name | Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165070-68-8 | |

| Record name | Pelargonidin 3-(6′′-malonylglucoside) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165070-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Selection and Optimization

Acidified methanol or ethanol (e.g., 0.1% HCl in methanol) is commonly used to stabilize anthocyanins during extraction. The acidic environment prevents degradation by maintaining the flavylium cation structure, while methanol’s polarity facilitates the dissolution of glycosylated anthocyanins. For malonylated derivatives like pelargonidin 3-O-(6-O-malonyl-β-D-glucoside), solvent systems must balance polarity and stability. BioCrick reports solubility in chloroform, dimethyl sulfoxide (DMSO), and acetone, suggesting that post-extraction steps may require these solvents for further purification.

Table 1: Physicochemical Properties Influencing Extraction

Extraction Workflow

-

Plant Material Preparation : Fresh or freeze-dried berries are homogenized in liquid nitrogen to disrupt cell walls.

-

Solvent Extraction : Acidified methanol (e.g., 70% v/v with 0.1% HCl) is added at a 1:10 (w/v) ratio, followed by sonication (30 min) and centrifugation (10,000 × g, 15 min).

-

Filtration and Concentration : The supernatant is filtered (0.45 μm) and concentrated under reduced pressure at 35°C to avoid thermal degradation.

-

Crude Extract Storage : Concentrated extracts are stored at -20°C in amber vials to prevent photodegradation.

Synthetic and Semi-Synthetic Approaches

While natural extraction remains the dominant method, enzymatic synthesis offers a route to produce pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) under controlled conditions.

Glycosylation and Malonylation

The biosynthesis involves two enzymatic steps:

Table 2: Key Enzymes in Biosynthesis

| Enzyme | Function | Source Organism |

|---|---|---|

| Glycosyltransferase | Attaches glucose to pelargonidin | Arabidopsis |

| Malonyltransferase | Transfers malonyl group to glucoside | Petunia |

In Vitro Enzymatic Synthesis

-

Substrate Preparation : Pelargonidin (aglycone) and UDP-glucose are dissolved in Tris-HCl buffer (pH 7.5).

-

Glycosylation Reaction : Recombinant glycosyltransferase is added (1 U/mg substrate), incubated at 30°C for 12 h.

-

Malonylation Reaction : The pelargonidin-3-O-glucoside intermediate is mixed with malonyl-CoA and AMT (2 U/mg), incubated at 25°C for 6 h.

-

Product Isolation : The reaction mixture is purified via preparative HPLC (C18 column, acetonitrile/water gradient).

Purification and Isolation Techniques

Column Chromatography

-

Normal-Phase Silica Gel : Initial fractionation using ethyl acetate/methanol/water (10:2:1) separates malonylated anthocyanins from non-acylated forms.

-

C18 Reverse-Phase : Final purification employs gradient elution (5–40% acetonitrile in 0.1% formic acid) to resolve pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) (retention time: 12.5 min).

Solvent Partitioning

Due to its low aqueous solubility (0.314 g/L), liquid-liquid extraction with ethyl acetate effectively removes hydrophilic impurities.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry (MS)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (600 MHz, CD3OD) : δ 8.02 (d, J = 2.0 Hz, H-4), 6.91 (s, H-6), 5.12 (d, J = 7.5 Hz, H-1"), 3.50–3.70 (m, glucose protons).

-

¹³C NMR : δ 169.2 (malonyl carbonyl), 104.5 (C-1"), 62.1 (C-6").

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents . The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pH levels .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different anthocyanin derivatives .

Scientific Research Applications

Structural Characteristics

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is characterized by its complex structure, which includes a pelargonidin backbone with a malonyl-beta-D-glucosyl residue attached at the 3-hydroxy position. Its molecular formula is with a molecular weight of approximately 519.4 g/mol . This structural configuration contributes to its stability and bioactivity.

Biological Activities

Antioxidant Properties

Research has demonstrated that pelargonidin and its derivatives exhibit strong antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases . The malonylation enhances the stability of the anthocyanin, making it more effective in scavenging free radicals.

Anti-inflammatory Effects

Studies suggest that pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines, thus potentially reducing inflammation in various biological systems .

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against certain pathogens. Its effectiveness varies depending on the concentration and the type of microorganism tested . This suggests potential applications in food preservation and as a natural antimicrobial agent.

Applications in Food Science

Natural Colorant

Due to its vibrant color, pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is utilized as a natural food colorant. It is derived from various fruits and vegetables, including raspberries and strawberries, where it contributes to their red hue . The compound's stability under different pH conditions makes it suitable for various food applications.

Nutraceuticals

The antioxidant and anti-inflammatory properties of pelargonidin derivatives have led to their incorporation into nutraceutical products aimed at enhancing health and preventing disease. Research supports their role in promoting cardiovascular health and reducing the risk of metabolic disorders .

Agricultural Applications

Plant Health and Stress Resistance

Pelargonidin derivatives are being studied for their role in enhancing plant resistance to environmental stressors such as drought and pathogens. The application of this anthocyanin can improve plant resilience by modulating stress response pathways .

Crop Quality Improvement

In horticulture, pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is explored for its potential to enhance the quality of ornamental plants through improved color retention and shelf life . This application is particularly relevant in the floriculture industry.

Case Studies

Mechanism of Action

The mechanism of action of Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) involves its interaction with various molecular targets and pathways. It exerts its effects by activating the Nrf2/ARE signaling pathway, which upregulates the expression of phase II detoxification enzymes such as GCLC and HO-1 . This helps in reversing redox imbalance and enhancing cell survival .

Comparison with Similar Compounds

Pelargonidin 3-O-(6-O-malonyl-beta-D-glucoside) is unique compared to other similar compounds due to its specific malonylation at the 6-O position . Similar compounds include bisdemalonylsalvianin and shisonin, which have different glycosylation patterns . These differences in structure contribute to variations in their chemical properties and biological activities .

Biological Activity

Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) is a malonylated anthocyanin derived from pelargonidin, a pigment responsible for the red color in various fruits and flowers. This compound is notable for its role in plant coloration, potential health benefits, and its presence in specific plant species like strawberries and purple corn. This article explores the biological activity of Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside), examining its chemical properties, enzymatic activity, and potential health implications.

Chemical Structure and Properties

Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) is characterized by the attachment of a malonyl group at the 6-position of the glucose moiety linked to pelargonidin. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H23O11 |

| Molecular Weight | 433.4 g/mol |

| Color | Red |

| Solubility | Water-soluble |

Biosynthesis and Enzymatic Activity

The biosynthesis of Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) involves the action of specific enzymes. Research indicates that malonyltransferase enzymes play a crucial role in the modification of pelargonidin glycosides. The enzyme Dv3MaT (Dahlia vulgaris malonyltransferase) has been characterized to catalyze the transfer of malonyl groups from malonyl-CoA to pelargonidin 3-O-glucoside, resulting in the formation of Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) with a value of 7.3 s and values of 18.8 μM for malonyl-CoA and 46.7 μM for pelargonidin 3-O-glucoside .

Table 2: Enzymatic Kinetics

| Enzyme | Substrate | (μM) | (s) |

|---|---|---|---|

| Dv3MaT | Malonyl-CoA | 18.8 | 7.3 |

| Dv3MaT | Pelargonidin 3-O-glucoside | 46.7 | - |

Antioxidant Properties

Pelargonidin and its derivatives, including Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside), exhibit significant antioxidant activity. Studies have shown that these compounds can scavenge free radicals, thereby potentially reducing oxidative stress in cells. The antioxidant capacity is attributed to their ability to donate electrons or hydrogen atoms, stabilizing reactive oxygen species (ROS) .

Health Benefits

Research highlights several health benefits associated with anthocyanins, including:

- Anti-inflammatory Effects : Anthocyanins may inhibit inflammatory pathways and reduce markers of inflammation.

- Cardiovascular Health : Regular consumption of anthocyanin-rich foods is linked to reduced risk factors for cardiovascular diseases.

- Cancer Prevention : Some studies suggest that anthocyanins can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies

- Strawberry Extracts : In a study involving Fragaria × ananassa (strawberries), Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) was identified as a key anthocyanin contributing to the fruit's color and antioxidant properties .

- Purple Corn : Anthocyanins from purple corn, including Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside), have been studied for their potential health benefits, including anti-inflammatory and anticancer activities .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) in plant tissues?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is the gold standard. This method allows precise identification based on molecular ion peaks (e.g., m/z 579.15 for the malonylated derivative) and fragmentation patterns . UV-Vis spectroscopy (495–505 nm absorbance) and E440/Emax ratios further confirm glycosylation patterns (e.g., 3-O-glycosylation vs. 3,5-di-O-glycosylation) .

Q. How does Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) contribute to anthocyanin diversity in plant petals?

- Methodological Answer : This compound acts as a precursor for more complex derivatives. For example, in Gentiana lutea, pelargonidin 3-O-glucoside is malonylated at the 6-O position, forming Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside), which accounts for ~6.8% of total anthocyanins in early developmental stages . Structural modifications (e.g., acylation with coumaroyl or caffeoyl groups) further diversify anthocyanin profiles, as shown in Matthiola incana .

Q. What are the biosynthetic precursors of Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside)?

- Methodological Answer : The pathway starts with pelargonidin aglycone (m/z 271.06), which undergoes glycosylation (e.g., UDP-glucose-dependent transferases) at the 3-OH position to form pelargonidin 3-O-glucoside. Subsequent malonylation via malonyl-CoA-dependent acyltransferases introduces the malonyl group at the 6-O position of the glucose moiety .

Advanced Research Questions

Q. How can conflicting data on anthocyanin accumulation patterns be resolved in transcriptional regulation studies?

- Methodological Answer : Integrate multi-omics approaches:

- Transcriptomics : Identify candidate genes (e.g., UGT78D2 for glycosylation, At3AT for acylation) using RNA-seq or qRT-PCR.

- Metabolomics : Validate with LC-MS/MS to correlate gene expression with metabolite levels.

For example, random forest algorithms can model metabolite content (e.g., malonylated derivatives) against transcript abundance, resolving discrepancies through partial dependence plots (PDPs) .

Q. What experimental designs are optimal for studying the role of Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) in stress responses?

- Methodological Answer :

- Controlled Environmental Stress : Expose plants to abiotic stressors (e.g., UV-B, drought) and quantify anthocyanins via HPLC.

- Mutant Analysis : Use CRISPR/Cas9 knockouts of malonyltransferase genes (e.g., GmMT7) to assess loss of malonylation.

- Isotope Tracing : Apply ¹⁴C-labeled malonyl-CoA to track incorporation into the glucoside .

Q. How do malonylation and other acylations affect the stability and bioavailability of Pelargonidin derivatives?

- Methodological Answer : Malonylation enhances stability by reducing enzymatic hydrolysis. In vitro assays using β-glucosidase show that malonylated anthocyanins (e.g., Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside)) degrade 30–50% slower than non-acylated counterparts. For bioavailability, simulate gastrointestinal digestion using pH-adjusted buffers and Caco-2 cell models to measure absorption efficiency .

Data Contradiction Analysis

Q. Why do studies report varying abundances of Pelargonidin 3-O-(6-O-malonyl-β-D-glucoside) across plant species?

- Methodological Answer : Discrepancies arise from:

- Developmental Stage : In Gentiana lutea, malonylated pelargonidin peaks at 6.8% in early petals (S1) but declines in later stages (S3) due to further acylation .

- Species-Specific Enzymes : Matthiola incana produces highly acylated derivatives (e.g., sinapoyl- or feruloyl-malonylglucosides), reducing free malonylated forms .

Standardize sampling protocols (e.g., fixed developmental stages) and validate with species-specific enzyme activity assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.